molecular formula C25H34N4O2S B11480965 2-[4-(Adamantan-1-YL)piperazine-1-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-3-amine

2-[4-(Adamantan-1-YL)piperazine-1-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-3-amine

Cat. No.: B11480965
M. Wt: 454.6 g/mol
InChI Key: QKTFGPGLKDVTFH-UHFFFAOYSA-N
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Description

2-[4-(Adamantan-1-YL)piperazine-1-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-3-amine is a complex organic compound that features a unique combination of adamantane, piperazine, and thienopyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Adamantan-1-YL)piperazine-1-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-3-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

    Formation of Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane and a suitable halogenating agent, followed by substitution with piperazine.

    Thienopyridine Synthesis: The thienopyridine core is synthesized through a series of cyclization reactions involving thiophene and pyridine derivatives.

    Coupling Reactions: The adamantane-piperazine intermediate is then coupled with the thienopyridine core using a carbonylation reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Adamantan-1-YL)piperazine-1-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[4-(Adamantan-1-YL)piperazine-1-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Its stability and structural properties make it a candidate for use in advanced materials.

    Biological Studies: The compound’s interactions with biological systems are explored to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-[4-(Adamantan-1-YL)piperazine-1-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantan-1-yl)piperazine dihydrochloride
  • Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate

Uniqueness

2-[4-(Adamantan-1-YL)piperazine-1-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-3-amine stands out due to its combination of adamantane, piperazine, and thienopyridine structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H34N4O2S

Molecular Weight

454.6 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]methanone

InChI

InChI=1S/C25H34N4O2S/c1-15-7-19(14-31-2)20-21(26)22(32-23(20)27-15)24(30)28-3-5-29(6-4-28)25-11-16-8-17(12-25)10-18(9-16)13-25/h7,16-18H,3-6,8-14,26H2,1-2H3

InChI Key

QKTFGPGLKDVTFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5)N)COC

Origin of Product

United States

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